molecular formula C11H20ClNO3 B1397245 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1220020-84-7

3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No. B1397245
CAS RN: 1220020-84-7
M. Wt: 249.73 g/mol
InChI Key: PYKAFXUKGXGOOJ-UHFFFAOYSA-N
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Description

“3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₁H₂₀ClNO₃ . It’s a versatile compound used in diverse scientific research.


Molecular Structure Analysis

The molecular structure of “3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” consists of a piperidine ring attached to a tetrahydropyran ring via a carboxylate group . The compound has a molecular weight of 263.76 g/mol .


Physical And Chemical Properties Analysis

“3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” has a molecular weight of 263.76 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, related to 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, were synthesized via an organocatalyzed cascade procedure. These compounds are noted for their high levels of stereoselectivity and can be used for further synthetic transformations, showcasing their utility in creating chiral substituted 3-amino piperidin-2-ones (Liuqing Han et al., 2019).

  • Synthesis of Tricyclic Condensed Rings : Research into the synthesis of new compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit and bearing the 1-piperidinyl group was conducted. This synthesis is part of exploring potential antipsychotic molecules, demonstrating the compound's potential application in pharmacological research (G. Pinna et al., 2013).

  • Development of Novel Heterocyclic Amino Acids : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and synthesized. These novel heterocyclic compounds, in their N-Boc protected ester form, serve as building blocks for further chemical synthesis (Gita Matulevičiūtė et al., 2021).

  • Tautomerism and Stability Studies : The compound's structure, stability, and tautomerism in crystal and solution were explored, providing valuable insights into its chemical behavior and potential applications in the development of stable pharmaceutical compounds (A. Gubaidullin et al., 2014).

Potential in Drug Synthesis

  • Antimicrobial Activity : The structure of a compound related to 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, synthesized via a reaction in an ethanolic piperidine solution, was confirmed through spectral data and X-ray diffraction. The synthesized compound exhibited notable antimicrobial activities, indicating potential applications in developing antimicrobial agents (R. M. Okasha et al., 2022).

Safety and Hazards

“3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

piperidin-3-yl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-11(9-3-6-14-7-4-9)15-10-2-1-5-12-8-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKAFXUKGXGOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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